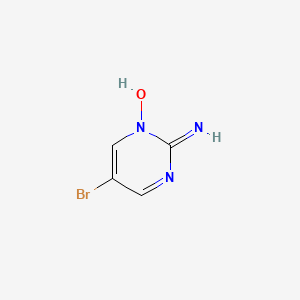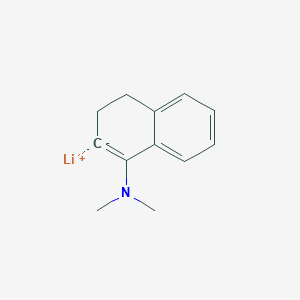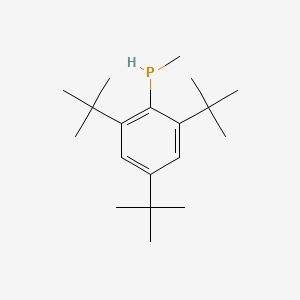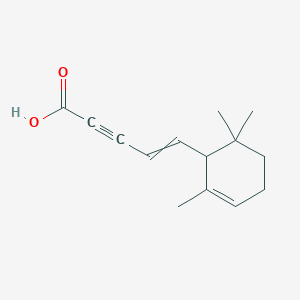
5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid: is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and a pent-4-en-2-ynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the pent-4-en-2-ynoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double and triple bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring or the pent-4-en-2-ynoic acid moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alkanes and alkenes.
Substitution: Formation of halogenated compounds, ethers, and esters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which 5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
2,5,6-Trimethylcyclohex-2-en-1-one: Shares the cyclohexene ring structure but lacks the pent-4-en-2-ynoic acid moiety.
Pent-4-en-2-ynoic acid: Contains the pent-4-en-2-ynoic acid moiety but lacks the cyclohexene ring.
Uniqueness: 5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid is unique due to the combination of the cyclohexene ring with three methyl groups and the pent-4-en-2-ynoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
83768-65-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid |
InChI |
InChI=1S/C14H18O2/c1-11-7-6-10-14(2,3)12(11)8-4-5-9-13(15)16/h4,7-8,12H,6,10H2,1-3H3,(H,15,16) |
Clé InChI |
HCXNLFYIRXVFBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1C=CC#CC(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


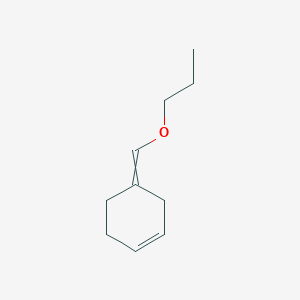
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)



![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

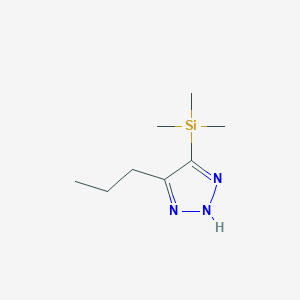
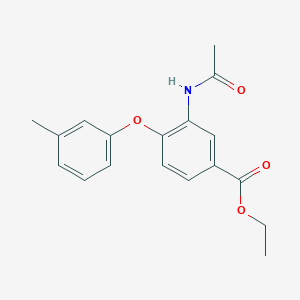
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
